molecular formula C7H8ClNO3S B8759123 (2-Chloropyridin-4-yl)methyl methanesulfonate CAS No. 680569-47-5

(2-Chloropyridin-4-yl)methyl methanesulfonate

Cat. No. B8759123
M. Wt: 221.66 g/mol
InChI Key: VJYPONLIUKSFEA-UHFFFAOYSA-N
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Description

(2-Chloropyridin-4-yl)methyl methanesulfonate is a useful research compound. Its molecular formula is C7H8ClNO3S and its molecular weight is 221.66 g/mol. The purity is usually 95%.
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properties

CAS RN

680569-47-5

Product Name

(2-Chloropyridin-4-yl)methyl methanesulfonate

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

(2-chloropyridin-4-yl)methyl methanesulfonate

InChI

InChI=1S/C7H8ClNO3S/c1-13(10,11)12-5-6-2-3-9-7(8)4-6/h2-4H,5H2,1H3

InChI Key

VJYPONLIUKSFEA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CC(=NC=C1)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (2-chloropyridin-4-yl)methanol (0.500 g, 3.496 mmol) in dichloromethane (15 mL), triethylamine (0.424 g, 4.195 mmol) and methanesulfonylchloride (0.440 g, 3.846 mmol) were added at 0° C. and stirred at room temperature for 2-3 h. The reaction was quenched with water and extracted with dichloromethane. The organic layer was concentrated in vacuo to give (2-chloropyridin-4-yl)methyl methanesulfonate (0.530 g, 68%); MS: 221.9 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.424 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 0° C. solution of (2-chloro-pyridin-4-yl)-methanol (2.00 g, 13 mmol) (prepared from the corresponding carboxylic acid according to the procedure in U.S. Pat. No. 6,218,537), ethyl acetate (30 mL) and triethylamine (2.9 mL, 21 mmol) was added drop wise methansulfonyl chloride (1.4 mL, 18 mmol). The solution was stirred for 10 minutes and then water (5 mL) was added. The reaction mixture was extracted with three 30 mL portions of ethyl acetate, the organics combined and washed with water (30 mL) and brine (30 mL), dried on sodium sulfate, and concentrated to a crude oil. Pentane was added to the residue and stirred at 0° C. The precipitate was collected and dried in vacuo to give methanesulfonic acid 2-chloro-pyridin-4-ylmethyl ester (3.09 g, 100%).
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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